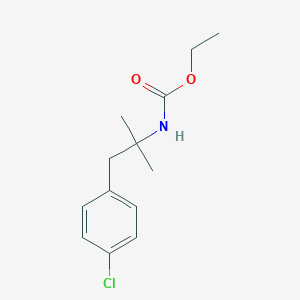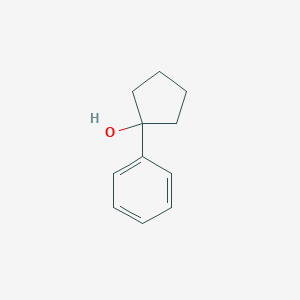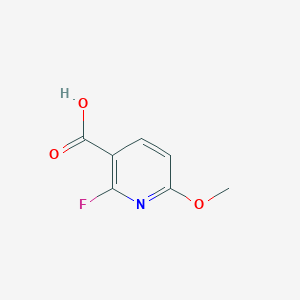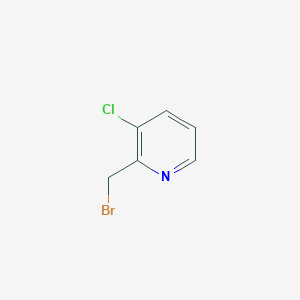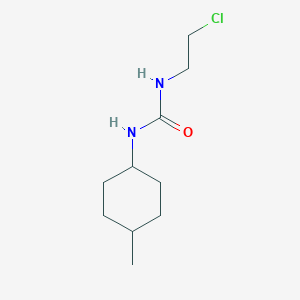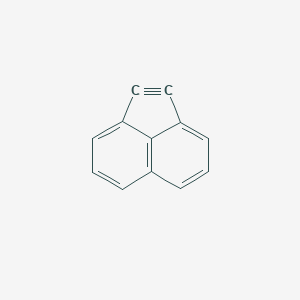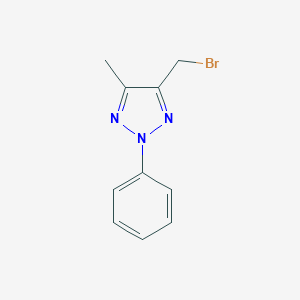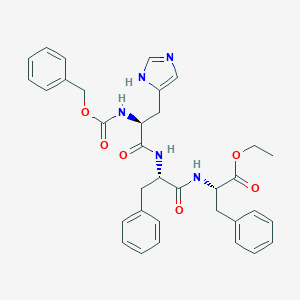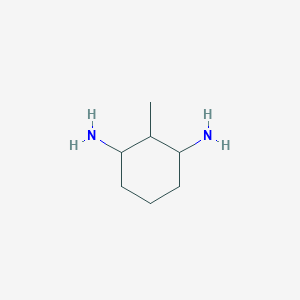
2-Methylcyclohexane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylcyclohexane-1,3-diamine (MCDA) is a diamine compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. MCDA is a cyclic diamine with a molecular weight of 142.25 g/mol and a boiling point of 220-222°C. This compound is used as a building block in various organic synthesis reactions and has been studied extensively for its biological activity.
Mechanism Of Action
The mechanism of action of 2-Methylcyclohexane-1,3-diamine is not fully understood, but it is believed to act by modulating various signaling pathways in the body. 2-Methylcyclohexane-1,3-diamine has been found to inhibit the activity of various enzymes and receptors involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant effects. Additionally, 2-Methylcyclohexane-1,3-diamine has been found to induce apoptosis in cancer cells by activating various pro-apoptotic proteins.
Biochemical And Physiological Effects
2-Methylcyclohexane-1,3-diamine has been found to exhibit various biochemical and physiological effects in animal models. 2-Methylcyclohexane-1,3-diamine has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function. Additionally, 2-Methylcyclohexane-1,3-diamine has been found to exhibit cardioprotective effects by reducing oxidative stress and improving heart function.
Advantages And Limitations For Lab Experiments
2-Methylcyclohexane-1,3-diamine has several advantages for use in laboratory experiments. 2-Methylcyclohexane-1,3-diamine is readily available and can be synthesized using simple synthetic methods. Additionally, 2-Methylcyclohexane-1,3-diamine exhibits low toxicity and is relatively stable, making it suitable for use in various biological assays. However, one limitation of 2-Methylcyclohexane-1,3-diamine is that it has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-Methylcyclohexane-1,3-diamine. One potential area of research is the development of novel 2-Methylcyclohexane-1,3-diamine derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 2-Methylcyclohexane-1,3-diamine and its potential applications in the treatment of neurodegenerative diseases and cancer. Finally, more studies are needed to investigate the safety and toxicity of 2-Methylcyclohexane-1,3-diamine in animal models and humans.
Synthesis Methods
The synthesis of 2-Methylcyclohexane-1,3-diamine involves the reaction of 2-methylcyclohexanone with hydrazine hydrate in the presence of a catalyst. The reaction proceeds via a condensation reaction, where the carbonyl group of the ketone reacts with the hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization to form the 2-Methylcyclohexane-1,3-diamine product.
Scientific Research Applications
2-Methylcyclohexane-1,3-diamine has been extensively studied for its biological activity and has been found to exhibit various pharmacological effects. 2-Methylcyclohexane-1,3-diamine has been shown to possess antioxidant, anti-inflammatory, and antitumor properties. Additionally, 2-Methylcyclohexane-1,3-diamine has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
CAS RN |
13897-56-8 |
|---|---|
Product Name |
2-Methylcyclohexane-1,3-diamine |
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
2-methylcyclohexane-1,3-diamine |
InChI |
InChI=1S/C7H16N2/c1-5-6(8)3-2-4-7(5)9/h5-7H,2-4,8-9H2,1H3 |
InChI Key |
KHBBRIBQJGWUOW-UHFFFAOYSA-N |
SMILES |
CC1C(CCCC1N)N |
Canonical SMILES |
CC1C(CCCC1N)N |
Other CAS RN |
13897-56-8 |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



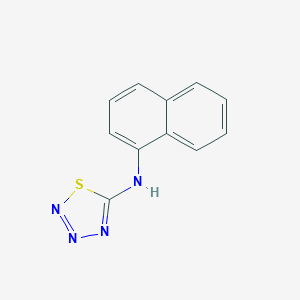
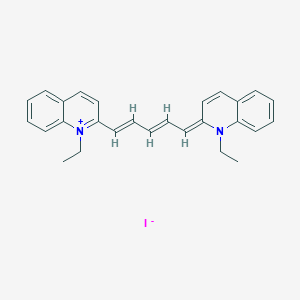
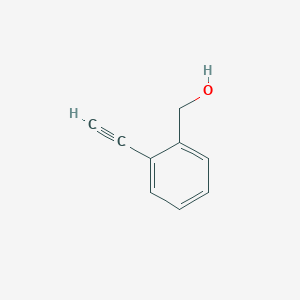
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)
